

CAS number 84868-02-0 characterization

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Compound of Interest

Compound Name:	4-(trans-4-Pentylcyclohexyl)cyclohexanone
CAS No.:	87625-10-3
Cat. No.:	B7818766

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An In-Depth Technical Guide to **4-(trans-4-Pentylcyclohexyl)cyclohexanone** (CAS 84868-02-0): Properties, Synthesis, Characterization, and Applications

Introduction

4-(trans-4-Pentylcyclohexyl)cyclohexanone, identified by CAS Number 84868-02-0, is a specialized organic compound that has carved a significant niche in the field of materials science.^[1] Its unique molecular architecture, featuring a rigid bicyclohexyl core, a flexible pentyl chain, and a polar ketone group, makes it an invaluable intermediate, particularly in the synthesis of liquid crystals and advanced polymers.^{[2][3]} For researchers and drug development professionals, understanding the nuanced characteristics of this molecule is paramount for leveraging its full potential, whether for creating next-generation optical films or exploring novel chemical scaffolds.^[1]

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of **4-(trans-4-Pentylcyclohexyl)cyclohexanone**. We will move beyond simple data recitation to explore the causality behind its synthesis and analytical validation, offering field-proven insights into its applications. The protocols described herein are

designed as self-validating systems, ensuring scientific integrity and reproducibility for professionals working at the cutting edge of chemical innovation.

Section 1: Physicochemical and Molecular Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application. The distinct characteristics of **4-(trans-4-Pentylcyclohexyl)cyclohexanone** dictate its behavior in various systems, from its solubility in reaction media to its stability under long-term storage.

Molecular Identifiers

The compound is known by several names across different chemical inventories and publications. A consolidated list of its primary identifiers is crucial for accurate literature searches and regulatory compliance.

Identifier	Value
CAS Number	84868-02-0[2][4][5][6][7][8][9][10][11]
IUPAC Name	4-(4-pentylcyclohexyl)cyclohexan-1-one[2]
Common Synonyms	4-Pentylidicyclohexylanone, trans-4'-Pentylbi(cyclohexan)-4-one[5][8]
Molecular Formula	C ₁₇ H ₃₀ O[2][6][7][8][10]
Molecular Weight	250.42 g/mol [2][7][10]
InChI Key	OZLFNAZSDVXEFU-UHFFFAOYSA-N[2]
Canonical SMILES	CCCCC1CCC(CC1)C2CCC(=O)CC2[2]

Physical and Chemical Properties

The physical properties of the compound are indicative of its primary applications in materials science, particularly as a nematic liquid crystal.[2]

Property	Value	Rationale and Implications
Appearance	White crystalline solid or colorless liquid[6][8]	Its phase at ambient temperature is close to its melting point, a common feature for liquid crystal intermediates.
Melting Point	~31 °C[2]	A low melting point is advantageous for creating liquid crystal mixtures with broad operating temperature ranges.
Boiling Point	341.6 °C at 760 mmHg[7]	The high boiling point indicates low volatility, which is essential for the stability and longevity of electronic devices like LCDs.
Density	0.926 g/cm ³ [7]	This value is typical for non-halogenated cyclic organic compounds.
Solubility	Moderately soluble (Log S: -5.94)[4]	Low aqueous solubility is expected given its long alkyl chain and bicyclohexyl structure. It exhibits good solubility in organic solvents.
LogP	5.13[7]	The high octanol-water partition coefficient confirms its lipophilic nature, influencing its miscibility in polymer matrices.

Stability and Storage

Proper storage is critical to maintain the high purity required for its applications. The compound is stable under recommended conditions.

- **Storage Protocol:** Store in a tightly sealed container in a dry, well-ventilated area.[7][10] Keep at room temperature and protect from direct light to prevent potential photochemical degradation.[6]
- **Expert Insight:** The cyclohexanone moiety is generally stable but can be susceptible to oxidation or condensation reactions under harsh acidic or basic conditions. Therefore, ensuring storage in a neutral, inert environment is key to preserving its integrity over its typical two-year shelf life.[6]

Section 2: Synthesis Pathway and Mechanistic Insight

The most prevalent and industrially viable synthesis of **4-(trans-4-Pentylcyclohexyl)cyclohexanone** involves the selective oxidation of its corresponding alcohol precursor, 4-(trans-4-Pentylcyclohexyl)cyclohexanol.[2] This method is favored due to its high yield and the use of relatively green oxidizing agents.

Core Synthesis Reaction



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Caption: Workflow for the oxidation of the alcohol precursor.

Step-by-Step Synthesis Protocol

This protocol describes a robust method for oxidizing 4-(trans-4-pentylcyclohexyl)cyclohexanol. The choice of hydrogen peroxide as the oxidant is a key aspect of green chemistry, as its only byproduct is water.

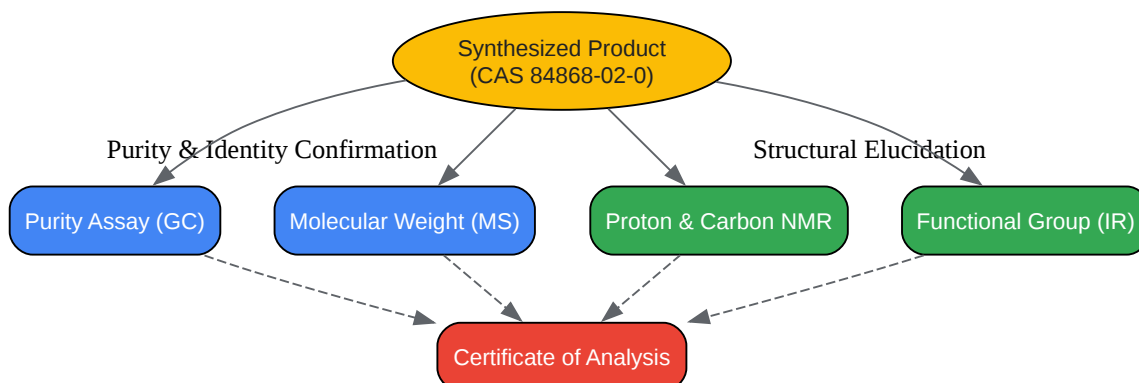
- **Reactor Setup:** In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, charge 4-(trans-4-Pentylcyclohexyl)cyclohexanol and a

suitable solvent such as N-methylpyrrolidinone.

- Catalyst Addition: Add catalytic amounts of disodium tungstate dihydrate and phosphotungstic acid to the mixture.[2]
 - Causality: Tungstate-based catalysts are highly effective for peroxide-mediated oxidations. They form peroxotungstate species in situ, which are the active oxidizing agents for the secondary alcohol.
- Oxidant Introduction: While stirring vigorously, slowly add hydrogen peroxide (30% aqueous solution) to the flask. Maintain control over the addition rate to manage the exotherm.
- Reaction Execution: Heat the reaction mixture to approximately 80-90°C and maintain for several hours until TLC or GC analysis indicates complete consumption of the starting material.[2]
- Workup and Isolation: After cooling to room temperature, quench the reaction with a sodium sulfite solution to destroy excess peroxide. Perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: The crude product is typically purified by column chromatography or recrystallization to achieve the high purity (>98%) required for most applications.

Section 3: Analytical Characterization and Quality Control

For a material used in high-performance electronics and optical films, purity and structural integrity are non-negotiable.[1] A multi-pronged analytical approach is required to validate each batch of **4-(trans-4-Pentylcyclohexyl)cyclohexanone**.



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Caption: Comprehensive analytical workflow for quality control.

Protocol 1: Purity Assessment by Gas Chromatography (GC)

GC with a Flame Ionization Detector (FID) is the gold standard for quantifying the purity of volatile and semi-volatile organic compounds.

- Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a high-purity solvent like dichloromethane or ethyl acetate.
- Instrumentation: Use a GC system equipped with a non-polar capillary column (e.g., DB-1 or HP-5ms) and an FID detector.
- GC Conditions:
 - Injector Temperature: 250°C
 - Detector Temperature: 300°C
 - Oven Program: Start at 150°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.

- Carrier Gas: Helium or Hydrogen.
- Analysis: Inject 1 μL of the sample. The purity is determined by the area percentage of the main peak corresponding to the product. A purity of >98% is typically required.[12][13]
- Trustworthiness: This method is self-validating as impurities, such as the starting alcohol or over-oxidation byproducts, will have different retention times and will be clearly resolved from the main product peak.

Protocol 2: Structural Elucidation by NMR Spectroscopy

^1H and ^{13}C NMR are essential for confirming the molecular structure. While actual spectra are proprietary, the expected chemical shifts can be predicted based on the structure.

- Sample Preparation: Dissolve 5-10 mg of the sample in ~ 0.7 mL of deuterated chloroform (CDCl_3).
- ^1H NMR Analysis (Expected Signals):
 - A complex multiplet region between ~ 0.8 - 2.5 ppm corresponding to the 29 aliphatic protons of the two cyclohexane rings and the pentyl chain.
 - A characteristic triplet around 0.9 ppm for the terminal methyl group ($-\text{CH}_3$) of the pentyl chain.
- ^{13}C NMR Analysis (Expected Signals):
 - A distinct signal downfield at ~ 212 ppm, characteristic of a ketone carbonyl carbon.
 - A series of signals in the aliphatic region (~ 14 - 50 ppm) corresponding to the 16 other unique carbon atoms in the structure.
 - Expert Insight: The absence of signals in the aromatic region (100-150 ppm) or alcohol region (~ 3 - 5 ppm in ^1H NMR) provides strong evidence against aromatic impurities or unreacted starting material.

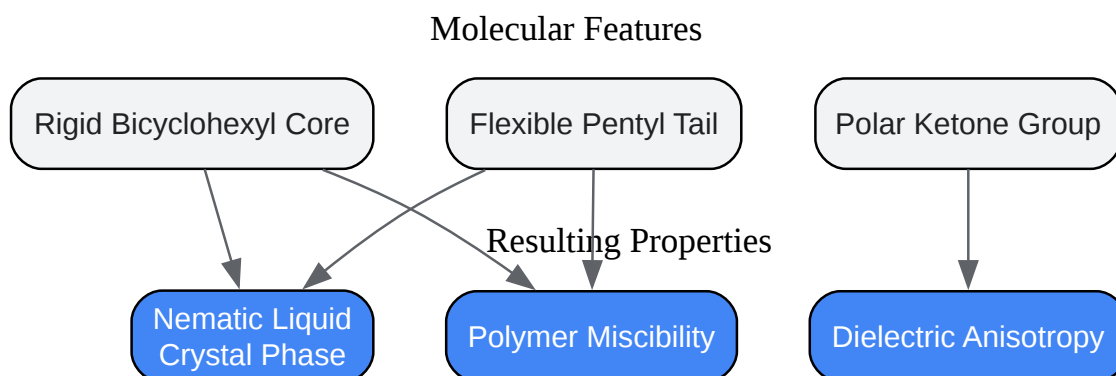
Protocol 3: Functional Group Analysis by Infrared (IR) Spectroscopy

IR spectroscopy provides a rapid and definitive confirmation of the key functional group.

- Sample Preparation: A small amount of the neat material can be analyzed as a thin film between two KBr plates.
- Analysis: Acquire the spectrum from 4000 to 500 cm^{-1} .
- Expected Absorption Bands:
 - $\sim 2850\text{-}3000\text{ cm}^{-1}$: Strong C-H stretching vibrations from the sp^3 hybridized carbons of the alkane structures.
 - $\sim 1715\text{ cm}^{-1}$: A strong, sharp absorption band characteristic of the C=O (carbonyl) stretch of a saturated ketone. The presence of this peak and the absence of a broad O-H stretch (around 3300 cm^{-1}) confirms the successful oxidation of the alcohol to the ketone.

Section 4: Core Applications and Future Directions

The utility of **4-(trans-4-Pentylcyclohexyl)cyclohexanone** stems directly from its molecular structure, making it a versatile building block in materials science.



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Caption: Structure-property relationships of the molecule.

Primary Application: Liquid Crystal Formulations

The compound is a well-established nematic liquid crystal and a crucial intermediate for more complex liquid crystal monomers.^[2]^[3]

- **Mechanism of Action:** The rigid bicyclohexyl core provides the necessary structural anisotropy for the formation of the liquid crystalline phase. The pentyl tail contributes to the fluidity of the material and helps to lower the melting point. The polar ketone group introduces a dipole moment, which is essential for the material to align with an external electric field—the fundamental principle behind LCD operation.^[3]
- **Role in Mixtures:** It is often used as a component in liquid crystal mixtures to fine-tune critical properties such as viscosity, optical birefringence, and the nematic-isotropic transition temperature. Its ability to be chemically modified (e.g., via reduction, condensation, or esterification) allows for the synthesis of a wide array of other liquid crystal molecules with tailored properties.^[3]

Emerging Applications

Beyond liquid crystals, its robust structure is being leveraged in other advanced materials.

- **Optical Films and Polymers:** It serves as a key intermediate in the production of high-strength, flexible, and transparent polyimides and other liquid crystal polymers.^[1]^[5] These materials are in high demand for applications such as flexible display substrates, advanced optical films, and sensors.^[1]^[3]
- **Chemical Synthesis:** It has been utilized in specialized chemical reactions, such as the partial hydrolysis of benzonitriles to amides, showcasing its utility as a process chemical.^[2] It is also cited as a potential intermediate for preservatives.^[14]

Future Directions: Potential Biological Activity

While extensive biological data for this specific compound is limited, the cyclohexanone scaffold is present in numerous biologically active molecules.^[2]

- Hypothesis for Drug Development: Some cyclohexanone derivatives are known to possess anti-inflammatory and analgesic properties.[2] The lipophilic nature ($\text{LogP} > 5$) of **4-(trans-4-Pentylcyclohexyl)cyclohexanone** suggests it could interact with biological membranes or hydrophobic pockets of proteins. This presents an untapped opportunity for its inclusion in high-throughput screening campaigns to explore potential pharmacological activities.

Section 5: Safety and Handling

As with any chemical reagent, adherence to safety protocols is essential.

- Hazard Summary: The compound is classified with a WGK (Water Hazard Class) of 3 in Germany, indicating it is hazardous to water.[6] A full Safety Data Sheet (SDS) should be consulted before handling.
- Handling Recommendations: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- First Aid Measures: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if any irritation persists.

Conclusion

4-(trans-4-Pentylcyclohexyl)cyclohexanone (CAS 84868-02-0) is more than just a chemical intermediate; it is a foundational building block in modern materials science. Its well-defined physicochemical properties, robust synthesis, and versatile reactivity make it indispensable for the production of liquid crystals, optical films, and advanced polymers. The detailed analytical protocols provided in this guide ensure that researchers and developers can confidently validate its quality for the most demanding applications. As research continues, the potential for this unique molecule to find new roles, perhaps even in the realm of life sciences, remains a compelling prospect.

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